molecular formula C4H6N2S3 B1597917 5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione CAS No. 29220-04-0

5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione

Cat. No.: B1597917
CAS No.: 29220-04-0
M. Wt: 178.3 g/mol
InChI Key: IDRNGWAVAQNFSE-UHFFFAOYSA-N
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Description

5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione is a useful research compound. Its molecular formula is C4H6N2S3 and its molecular weight is 178.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione has been utilized in the study of crystal structures. For instance, Flippen (1977) explored the thermal decomposition products of substituted imino-1,2,4-dithiazoles, providing insights into the crystallographic properties and nonbonded interactions in such compounds (Flippen, 1977).

Chemical Reactivity Studies

The compound has been a focus in chemical reactivity studies. Ametamey and Heimgartner (1990) investigated the reaction of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazole-2(3H)-thione, contributing to a better understanding of NH-acidic heterocycle reactions (Ametamey & Heimgartner, 1990). Additionally, Guzaev (2011) explored the reactivity of 3H-1,2,4-dithiazole-3-thiones as sulfurizing agents, highlighting their efficiency in DNA and RNA synthesis (Guzaev, 2011).

Microwave-Assisted Synthesis

In a study by Gobis and Foks (2010), microwave-assisted synthesis methods involving 4-N,N-dimethylamino-substituted 1,2,4-triazole-3-thiones were developed, demonstrating the compound's utility in accelerating chemical syntheses (Gobis & Foks, 2010).

Antioxidant, Bioactivity, and Molecular Docking Investigations

Alaşalvar et al. (2021) examined the antioxidant activities and molecular docking capabilities of related triazole derivatives, providing insights into the bioactivity and potential pharmaceutical applications of these compounds (Alaşalvar et al., 2021).

X-ray Crystal Structure and Theoretical Study

The X-ray crystal structure and theoretical studies of derivatives of 1,2,4-triazole-3-thiones have been carried out, as in the research by Wawrzycka-Gorczyca and Siwek (2011), to understand the molecular and crystal structure of these compounds (Wawrzycka-Gorczyca & Siwek, 2011).

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of phosphorothioate oligonucleotides , suggesting that its targets could be related to nucleic acid structures or processes.

Mode of Action

The mode of action of 3-Dimethylamino-1,2,4-dithiazole-5-thione involves a nucleophilic attack of phosphorus at sulfur, followed by decomposition of the phosphonium intermediate to the corresponding phosphorothioate and isocyanate/isothiocyanate species . This reaction pathway is considered rate-limiting .

Biochemical Pathways

The compound plays a crucial role in the synthesis of phosphorothioate oligonucleotides . Phosphorothioate oligonucleotides are modified DNA or RNA molecules where one of the oxygen atoms in the phosphate backbone is replaced by a sulfur atom, resulting in increased stability against nucleases. This modification is commonly used in therapeutic applications, such as antisense and siRNA therapies.

Result of Action

The primary result of the action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is the formation of phosphorothioate linkages in oligonucleotides . These modified oligonucleotides have increased stability and resistance to degradation by nucleases, which can enhance their therapeutic potential.

Action Environment

The action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is typically carried out in a controlled laboratory environment. The compound is a bright-yellow crystalline substance and is usually stored at 4° C . Safety data sheets indicate that it may cause skin and eye irritation, and respiratory irritation , suggesting that appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

5-(dimethylamino)-1,2,4-dithiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S3/c1-6(2)3-5-4(7)9-8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRNGWAVAQNFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=S)SS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372660
Record name 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29220-04-0
Record name 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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